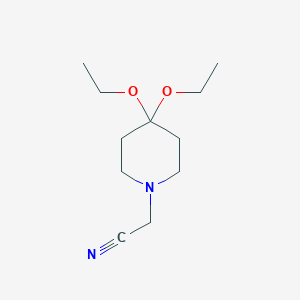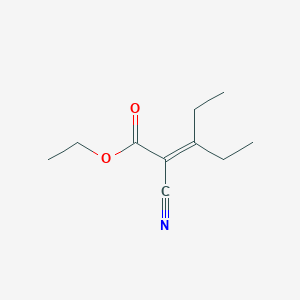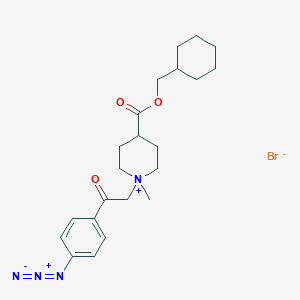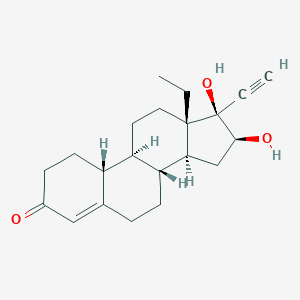
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile, also known as DEPAC, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a derivative of piperidine and is used in various fields, including medicinal chemistry, organic synthesis, and material science. In
作用機序
The mechanism of action of 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile is not fully understood. However, studies have shown that it interacts with specific targets in the body, including ion channels and receptors. 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have an inhibitory effect on the N-methyl-D-aspartate (NMDA) receptor, which plays a role in learning and memory. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been shown to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
生化学的および生理学的効果
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have several biochemical and physiological effects. It has been shown to have an analgesic effect in animal models, which suggests its potential as a pain reliever. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have an anti-inflammatory effect, which could make it useful in the treatment of inflammatory conditions. Studies have also shown that 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has a neuroprotective effect, which suggests its potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily verified through chromatography. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has a low toxicity profile, which makes it safe to use in lab experiments. However, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile's potential as a pain reliever and anti-inflammatory agent could be further explored. Another area of interest is its potential as a fluorescent probe for detecting metal ions, which could have applications in environmental monitoring and biomedical imaging. Finally, further studies could be conducted to better understand the mechanism of action of 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile and its interactions with specific targets in the body.
Conclusion:
In conclusion, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile is a chemical compound that has gained significant interest in scientific research due to its unique properties. It has several applications in medicinal chemistry, organic synthesis, and material science. 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have an inhibitory effect on specific targets in the body, including the NMDA receptor and voltage-gated sodium channels. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has several biochemical and physiological effects, including an analgesic effect and anti-inflammatory effect. While 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has some limitations, it has several advantages for lab experiments, including its easy synthesis and low toxicity profile. Finally, there are several future directions for research on 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile, including its potential as a treatment for neurodegenerative diseases and its use as a fluorescent probe for detecting metal ions.
合成法
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile can be synthesized through the reaction of 4,4-Diethoxy-1-piperidinecarboxaldehyde with acetonitrile in the presence of a base and a catalyst. The reaction is carried out under reflux conditions, and the product is purified through column chromatography. This method is efficient and yields high-quality 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile.
科学的研究の応用
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been found to have several applications in scientific research. It has been used as a building block in the synthesis of various compounds, including antitumor agents, antibacterial agents, and analgesics. 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has also been used in the development of new materials, such as polymers and liquid crystals. Additionally, 2-(4,4-Diethoxypiperidin-1-yl)acetonitrile has been studied for its potential as a fluorescent probe for detecting metal ions.
特性
CAS番号 |
141529-07-9 |
|---|---|
製品名 |
2-(4,4-Diethoxypiperidin-1-yl)acetonitrile |
分子式 |
C11H20N2O2 |
分子量 |
212.29 g/mol |
IUPAC名 |
2-(4,4-diethoxypiperidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H20N2O2/c1-3-14-11(15-4-2)5-8-13(9-6-11)10-7-12/h3-6,8-10H2,1-2H3 |
InChIキー |
WPZKPDHMBVTWEM-UHFFFAOYSA-N |
SMILES |
CCOC1(CCN(CC1)CC#N)OCC |
正規SMILES |
CCOC1(CCN(CC1)CC#N)OCC |
同義語 |
1-Piperidineacetonitrile,4,4-diethoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)








